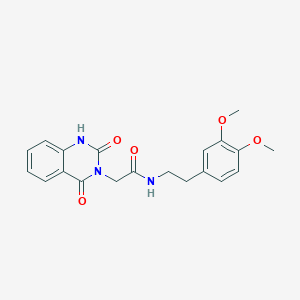
N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine
Overview
Description
N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has shown potential in medicinal chemistry due to its unique structural features and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and yields high purity products . The process is characterized by its simplicity and efficiency, making it a preferred method in laboratory settings.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in studying enzyme functions and interactions.
Mechanism of Action
The mechanism of action of N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and pantothenate kinase, which are crucial for the survival of Mycobacterium tuberculosis . The compound’s binding affinity to these enzymes disrupts their normal function, leading to the inhibition of bacterial growth. Additionally, it has shown potential in inhibiting β-glucosidase, which is relevant for diabetes treatment .
Comparison with Similar Compounds
N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine can be compared with other quinazoline derivatives such as:
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer treatment.
Erlotinib: Another EGFR inhibitor with similar applications.
Quinazolinone derivatives: These compounds have a broad range of biological activities, including antimicrobial, antimalarial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and its potential as an enzyme inhibitor, which distinguishes it from other quinazoline derivatives .
Properties
IUPAC Name |
N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-2-7-12(8-3-1)16-14-15-10-11-6-4-5-9-13(11)17-14/h1-3,7-8,10H,4-6,9H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYAOTQTBFPDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=NC=C2C1)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-N'-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}urea](/img/structure/B4472760.png)
![N-(2-ethylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4472767.png)
![2-(2-phenylethyl)-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B4472775.png)
![2-[(3-methoxyphenyl)(methylsulfonyl)amino]-N,N-dimethylbutanamide](/img/structure/B4472782.png)

![2-hydroxy-4-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B4472793.png)
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B4472803.png)
![5-methoxy-1-methyl-N-[1-oxo-1-(pyridin-2-ylamino)propan-2-yl]indole-2-carboxamide](/img/structure/B4472811.png)

![N-(3,4-dimethylphenyl)-4-{6-[(6-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B4472831.png)
![2-ethyl-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4472836.png)
![6-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE](/img/structure/B4472837.png)
![1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}indoline](/img/structure/B4472862.png)
![N-ethyl-2-methyl-6-[4-(phenylsulfonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B4472865.png)
